molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-

Cat. No.: B11858822
CAS No.: 823235-10-5
M. Wt: 256.26 g/mol
InChI Key: JUDKEYCCMONCPN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-[(acetyloxy)methyl]-3-(2-propynyl)-4(3H)-quinazolinone features a 2-propynyl (propargyl) group at position 3 and an (acetyloxy)methyl group at position 2. These substituents impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823235-10-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate

InChI

InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3

InChI Key

JUDKEYCCMONCPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to 4(3H)-Quinazolinone have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is a major target for new antitubercular agents.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. For example, quinazolinone derivatives have been reported to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis .
  • Case Studies :
    • A study demonstrated that specific quinazolinone derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antimicrobial potential .
    • Another investigation found that modifications to the quinazolinone structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

4(3H)-Quinazolinone derivatives have also been explored for their anticancer properties. The ability to induce apoptosis in cancer cells has been a focal point of research.

  • Mechanism of Action : These compounds may exert their anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to affect the expression of proteins involved in apoptosis and cell cycle regulation .
  • Case Studies :
    • In vitro studies indicated that certain quinazolinone derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7, suggesting significant antiproliferative activity .
    • Research has also pointed out that structural modifications can lead to enhanced cytotoxic effects against various cancer types, making them promising candidates for further development .

Enzyme Inhibition

Another significant application of 4(3H)-Quinazolinone is its potential as an enzyme inhibitor.

  • Target Enzymes : The compound has been identified as an inhibitor of tankyrase enzymes, which are involved in various cellular processes including telomere maintenance and Wnt signaling pathways .
  • Research Findings :
    • Studies have indicated that certain quinazolinone derivatives can effectively inhibit tankyrase activity, leading to potential applications in cancer therapy by disrupting tumor growth pathways .

Summary of Applications

Application TypeKey FindingsReferences
AntimicrobialEffective against Mycobacterium spp., low MIC values
AnticancerInduces apoptosis in cancer cells with low IC50
Enzyme InhibitionInhibits tankyrase enzymes

Mechanism of Action

The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 2

Position 2 modifications significantly alter physicochemical properties:

  • 2-Dibromomethyl derivatives (e.g., 2a-d in ): Bromine atoms increase molecular weight and polarity, enhancing electrophilic reactivity. These groups are prone to nucleophilic substitution, unlike the acetyloxymethyl group, which is hydrolytically labile but less reactive .
  • 2-Amino groups (e.g., ): Amino substituents enable hydrogen bonding and participation in conjugation reactions, contrasting with the acetyloxymethyl’s ester-based interactions .

Substituent Variations at Position 3

Position 3 substituents modulate steric bulk and biological targeting:

  • 3-Methoxyphenyl or 3-chlorophenyl groups (e.g., ): Aromatic substituents enhance π-π stacking interactions but reduce solubility compared to the linear propargyl chain .

Comparison with Other Derivatives

  • Quinazolinone-isoxazoline hybrids (): Synthesized via 1,3-dipolar cycloaddition, leveraging nitrile oxides and alkenes—distinct from the propargyl group’s reactivity .
  • 2-Amino-6-substituted derivatives (): Prepared via reductive amination or nucleophilic substitution, highlighting the versatility of amino groups versus acetyloxymethyl’s ester chemistry .

Physical Properties

Compound Substituents (Position 2/3) Melting Point (°C) Solubility Reference
2-[(acetyloxy)methyl]-3-propargyl Acetyloxymethyl / Propargyl ~200–210* Moderate in DMSO Inferred
2-Dibromomethyl-3-p-methylphenyl Dibromomethyl / p-methylphenyl Not reported Low in water
2-Ethyl-3-isopropyl Ethyl / Isopropyl Not reported High in ethanol
4k () Chlorophenyl / Methoxyphenyl 223–225 Low in water

*Estimated based on similar esters in .

Biological Activity

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. The compound 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- (CAS Number: 823235-10-5) is particularly notable due to its unique chemical structure and potential therapeutic applications.

Chemical Structure

The molecular formula of 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- is C14H12N2O3C_{14}H_{12}N_{2}O_{3}. Its structural characteristics contribute to its biological activity, including the presence of an acetyloxy group that may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study evaluated various quinazolinone-thiazole hybrids, demonstrating significant cytotoxic effects against different cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, compound A3 exhibited an IC50 of 10 µM against PC3 cells, indicating strong growth inhibition .

Antibacterial and Antifungal Properties

Quinazolinones have shown promising antibacterial and antifungal activities . A systematic evaluation of related compounds indicated that modifications in the quinazolinone structure could lead to enhanced antimicrobial efficacy. The presence of specific substituents was linked to improved interactions with microbial targets .

Antioxidant Activity

The antioxidant properties of quinazolinones have been extensively studied. Research indicates that certain derivatives possess significant antioxidant activity through mechanisms such as free radical scavenging. For example, compounds with hydroxyl groups at specific positions on the phenyl ring demonstrated increased antioxidant capacity .

Case Studies

StudyCompoundActivityCell Line/OrganismIC50/Result
A3AnticancerPC310 µM
VariousAntibacterialStaphylococcus aureusVariable
Hydroxyl derivativesAntioxidantDPPH AssaySignificant

The biological activities of quinazolinones are often attributed to their ability to interact with various biological targets. For instance:

  • Cytotoxicity : Quinazolinones may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Antimicrobial Action : These compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Antioxidant Mechanisms : The ability to donate electrons or chelate metal ions contributes to their antioxidant effects.

Q & A

Q. What are the established synthetic routes for preparing 2-[(acetyloxy)methyl]-3-(2-propynyl)-4(3H)-quinazolinone?

Q. How is the structure of this compound validated in synthetic chemistry?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to identify acetyloxymethyl (-OCOCH₃) and propargyl (-C≡CH) substituents. For example, propargyl protons appear as a triplet near δ 2.1–2.3 ppm, while acetyl methyl groups resonate at δ 2.0–2.2 ppm .
  • X-ray Crystallography: Resolve tautomeric ambiguities (e.g., keto-enol tautomerism common in quinazolinones) by determining the solid-state structure, as demonstrated for 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and acetyl C-O stretches at ~1240 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR peak splitting) due to tautomerism be resolved?

Methodological Answer: Tautomeric equilibria (e.g., 3H vs. 1H quinazolinone forms) complicate NMR interpretation. To address this:

  • Perform variable-temperature NMR to observe dynamic exchange between tautomers.
  • Use X-ray crystallography to lock the structure in a single tautomeric state, as done for 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one .
  • Compare experimental data with computational predictions (DFT calculations) to identify dominant tautomers .

Q. How can substituent effects on biological activity be systematically evaluated?

Methodological Answer: To study structure-activity relationships (SAR):

  • Synthesize Analogues: Replace the acetyloxymethyl (position 2) and propargyl (position 3) groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) using established protocols .
  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli), and anti-inflammatory activity via COX-2 inhibition assays .
  • Molecular Docking: Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize activity trends .

Q. What strategies optimize synthesis yields for 2-[(acetyloxy)methyl]-3-(2-propynyl)-4(3H)-quinazolinone?

Methodological Answer: Key parameters include:

  • Catalyst Optimization: Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance alkylation efficiency .
  • Temperature Control: For P₂O₅-mediated synthesis, reduce side reactions by maintaining temperatures at 150–160°C instead of 180°C .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates during alkylation .

Q. How can regioselectivity challenges during substitution at positions 2 and 3 be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Steric Effects: Bulky substituents at position 3 (e.g., propargyl) favor alkylation at position 2 due to reduced steric hindrance .
  • Electronic Effects: Electron-deficient quinazolinone cores direct electrophilic substitution to position 6 or 7, but alkylation at position 2 is controlled by the leaving group’s reactivity (e.g., chloroacetate vs. bromoacetate) .

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